molecular formula C28H26F3N3O2 B11422869 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11422869
M. Wt: 493.5 g/mol
InChI Key: YXTMPSZLFOAJEP-UHFFFAOYSA-N
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Description

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a trifluoromethylphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the 4-Methylphenoxy Group: This step involves a nucleophilic substitution reaction where the phenoxy group is introduced onto the benzodiazole core.

    Attachment of the Trifluoromethylphenyl Group: This can be done using a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with GABA receptors, which are involved in inhibitory neurotransmission in the brain . The compound may modulate these receptors, leading to potential therapeutic effects in conditions like anxiety and epilepsy.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazole derivative used as an anxiolytic and anticonvulsant.

    Fluoxetine: A compound with a trifluoromethyl group used as an antidepressant.

    Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

Uniqueness

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core, a trifluoromethylphenyl group, and a pyrrolidinone moiety

Properties

Molecular Formula

C28H26F3N3O2

Molecular Weight

493.5 g/mol

IUPAC Name

4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C28H26F3N3O2/c1-19-10-12-23(13-11-19)36-15-5-14-33-25-9-3-2-8-24(25)32-27(33)20-16-26(35)34(18-20)22-7-4-6-21(17-22)28(29,30)31/h2-4,6-13,17,20H,5,14-16,18H2,1H3

InChI Key

YXTMPSZLFOAJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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